Costatol
Description
Costatol (compound 15) is an acyclic oxygen-containing monoterpene isolated from the marine red alga Plocamium costatum collected in Tasmania, Australia . Unlike other halogenated analogs in this genus, this compound is distinguished by its oxygen functional groups, which confer unique chemical reactivity and bioactivity. Its structural elucidation revealed an acyclic backbone with hydroxyl and ether groups, making it a rare example of oxygenated terpenes in marine algae .
Properties
CAS No. |
63023-57-4 |
|---|---|
Molecular Formula |
C10H14BrCl3O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(2S,3E,6R,7Z)-1-bromo-4,6,8-trichloro-3,7-dimethylocta-3,7-dien-2-ol |
InChI |
InChI=1S/C10H14BrCl3O/c1-6(5-12)8(13)3-9(14)7(2)10(15)4-11/h5,8,10,15H,3-4H2,1-2H3/b6-5-,9-7+/t8-,10-/m1/s1 |
InChI Key |
SQYDBYIHOGYNDJ-PCKXRWOGSA-N |
SMILES |
CC(=CCl)C(CC(=C(C)C(CBr)O)Cl)Cl |
Isomeric SMILES |
C/C(=C/Cl)/[C@@H](C/C(=C(/C)\[C@@H](CBr)O)/Cl)Cl |
Canonical SMILES |
CC(=CCl)C(CC(=C(C)C(CBr)O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
This compound vs. Preplocamane A (13)
- Source : Preplocamane A is isolated from Plocamium violaceum .
- Structural Features: Preplocamane A: Acyclic polyhalogenated monoterpene with bromine and chlorine substituents. this compound: Acyclic oxygen-containing monoterpene with hydroxyl/ether groups; lacks halogens.
- Key Difference : Preplocamane A relies on halogenation for chemical defense, whereas this compound’s oxygen groups may enable hydrogen bonding, influencing solubility and interaction with biological targets .
This compound vs. Compound 2 (from P. oregonum)
- Source: Compound 2 is a brominated and chlorinated acyclic monoterpene from P. oregonum .
- Structural Features :
- Compound 2 : Contains Br and Cl atoms in an acyclic framework.
- This compound : Substitutes halogens with oxygen atoms.
- Ecological Implication : The halogenation in Compound 2 suggests adaptation to predator-rich environments, while this compound’s oxygenation may correlate with Tasmania’s unique marine conditions .
This compound vs. Trihalo/Pentahalo Analogs from P. cartilagenium
- Source : P. cartilagenium produces trihalo (3 halogens) and pentahalo (5 halogens) acyclic analogs .
- Structural Features :
- Trihalo/Pentahalo Analogs : High halogen content (Cl/Br) in acyclic chains.
- This compound : Oxygen functional groups replace halogens.
Comparative Data Table
| Compound | Source Species | Backbone | Functional Groups | Halogenation | Ecological Role |
|---|---|---|---|---|---|
| This compound (15) | P. costatum (Tasmania) | Acyclic | Hydroxyl, Ether | None | Chemical defense? |
| Preplocamane A (13) | P. violaceum | Acyclic | Br, Cl | Bromine, Chlorine | Predator deterrence |
| Compound 2 | P. oregonum | Acyclic | Br, Cl | Bromine, Chlorine | Antimicrobial activity? |
| Trihalo Analog | P. cartilagenium | Acyclic | Cl/Br (3 substitutions) | Chlorine/Bromine | Defense against herbivory |
Research Findings and Implications
- Structural Trends : The Plocamium genus demonstrates a trade-off between halogenation and oxygenation. This compound’s lack of halogens contrasts with the prevalent halogenation in other species, suggesting niche-specific biosynthesis pathways .
- Bioactivity Gaps: While halogenated analogs are studied for antimicrobial and cytotoxic properties, this compound’s bioactivity remains undercharacterized.
- Geographic Influence : The Tasmanian P. costatum population’s unique chemistry highlights the role of environmental factors in secondary metabolite production .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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